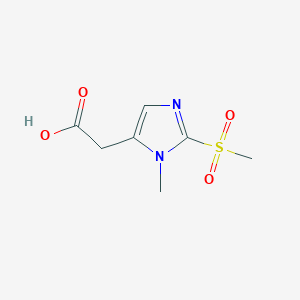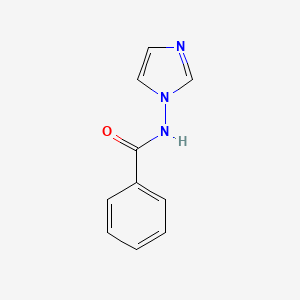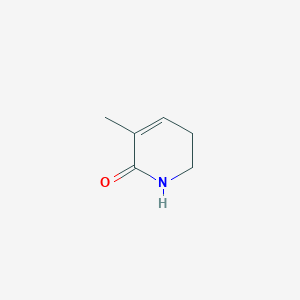![molecular formula C7H3BrO2S B12826356 2-Bromo-4H-cyclopenta[b]thiophene-4,6(5H)-dione](/img/structure/B12826356.png)
2-Bromo-4H-cyclopenta[b]thiophene-4,6(5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4H-cyclopenta[b]thiophene-4,6(5H)-dione is an organobromine compound with a unique bicyclic structure that includes a thiophene ring fused to a cyclopentadione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Bromination of Cyclopenta[b]thiophene-4,6(5H)-dione: : The synthesis of 2-Bromo-4H-cyclopenta[b]thiophene-4,6(5H)-dione typically involves the bromination of cyclopenta[b]thiophene-4,6(5H)-dione. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
-
Cyclization Reactions: : Another method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination. This route may involve multiple steps, including the formation of intermediate compounds that are subsequently cyclized and brominated.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems can help in maintaining consistent reaction conditions and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Substitution Reactions: : 2-Bromo-4H-cyclopenta[b]thiophene-4,6(5H)-dione can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Oxidation and Reduction: : The compound can also participate in oxidation and reduction reactions. For instance, the thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
-
Cyclization and Ring-Opening Reactions: : The compound can undergo cyclization reactions to form more complex polycyclic structures or ring-opening reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while oxidation can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-Bromo-4H-cyclopenta[b]thiophene-4,6(5H)-dione serves as a versatile intermediate for the construction of more complex molecules
Biology and Medicine
The compound’s derivatives have shown potential in medicinal chemistry, particularly in the development of pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties. Its unique structure allows for interactions with biological targets, making it a candidate for drug discovery.
Industry
In the materials science industry, this compound is used in the synthesis of organic semiconductors and conductive polymers. These materials are essential for the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism by which 2-Bromo-4H-cyclopenta[b]thiophene-4,6(5H)-dione exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with enzymes or receptors, modulating their activity. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4H-cyclopenta[b]thiophene-4,6(5H)-dione: Similar in structure but with a chlorine atom instead of bromine.
2-Iodo-4H-cyclopenta[b]thiophene-4,6(5H)-dione: Contains an iodine atom, offering different reactivity due to the larger atomic size and different electronegativity.
4H-Cyclopenta[b]thiophene-4,6(5H)-dione: The parent compound without any halogen substitution.
Uniqueness
2-Bromo-4H-cyclopenta[b]thiophene-4,6(5H)-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. Bromine’s electronegativity and size influence the compound’s chemical behavior, making it suitable for specific synthetic applications and interactions in biological systems.
Propriétés
Formule moléculaire |
C7H3BrO2S |
|---|---|
Poids moléculaire |
231.07 g/mol |
Nom IUPAC |
2-bromocyclopenta[b]thiophene-4,6-dione |
InChI |
InChI=1S/C7H3BrO2S/c8-6-1-3-4(9)2-5(10)7(3)11-6/h1H,2H2 |
Clé InChI |
XQOCRXREDWVVFO-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C2=C(C1=O)SC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1h-benzo[d]imidazole](/img/structure/B12826281.png)
![2-(1H-Benzo[d]imidazol-2-yl)ethenol](/img/structure/B12826288.png)
![5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12826294.png)
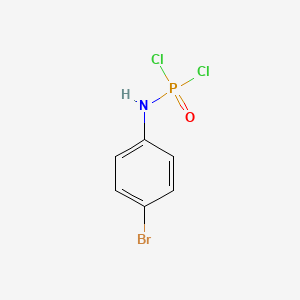
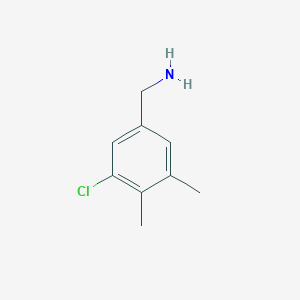

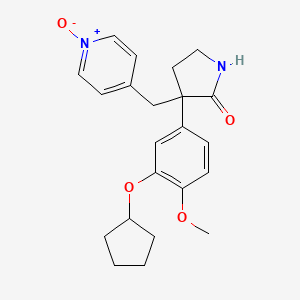
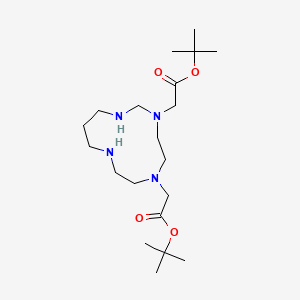
![Rel-methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1R,5R)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate--dihydrogen sulfide](/img/structure/B12826321.png)

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B12826329.png)
